2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative characterized by a nitro (-NO₂) group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, where boronate esters serve as key intermediates . The nitro group introduces strong electron-withdrawing effects, which may influence both the electronic properties of the pyridine ring and the reactivity of the boronate moiety. Structural characterization of such compounds often employs crystallographic tools such as SHELX and OLEX2 .
Properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-9(7-8)14(15)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCELCAOXPGETKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841080-51-0 | |
| Record name | 2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 2-nitropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrate derivatives of the compound.
Reduction: Amines derived from the reduction of the nitro group.
Substitution: Various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The boronic acid group can form reversible covalent bonds with diols, which is useful in biological assays and drug design.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Boronate-Substituted Pyridines
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₆BNO₂; MW = 205.06 g/mol .
- This compound is commercially available (Thermo Scientific) and serves as a simpler analogue for comparative studies.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₆BNO₂; MW = 205.06 g/mol .
- Key Differences : Positional isomerism alters steric and electronic environments. The 3-boronate configuration may lead to distinct reactivity patterns in coupling reactions compared to the 4-substituted target compound.
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Phenyl group at 2-position, boronate at 5-position.
- Molecular Formula: C₁₈H₂₁BNO₂; MW = 295.17 g/mol .
- Key Differences : The bulky phenyl group introduces steric hindrance, which may slow coupling kinetics. The 5-boronate substitution could also affect regioselectivity in cross-coupling reactions.
Functional Group Modifications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethylpyridine
- Structure : Boronate at 2-position, trifluoromethyl (-CF₃) at 6-position.
- Molecular Formula: C₁₂H₁₅BF₃NO₂; MW = 285.06 g/mol .
- Key Differences: The -CF₃ group is electron-withdrawing but less so than -NO₂. This compound’s reactivity in Suzuki couplings may differ due to reduced deactivation of the boronate group compared to the nitro-substituted target.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Structure : Boronate at 5-position, -CF₃ at 4-position, and amine (-NH₂) at 2-position.
- Molecular Formula : C₁₂H₁₅BF₃N₂O₂; MW = 288.07 g/mol .
- Key Differences: The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Fluorinated Derivatives (e.g., 5-Fluoro-2-methyl-4-(dioxaborolan-2-yl)pyridine)
- Structure : Fluorine at 5-position, methyl at 2-position, boronate at 4-position.
- Molecular Formula: C₁₂H₁₆BFNO₂; MW = 248.08 g/mol .
Physicochemical and Reactivity Comparisons
*Estimated based on structural similarity.
Biological Activity
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, applications in biological systems, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 264.09 g/mol
- CAS Number : 833486-94-5
- Melting Point : 171°C
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 264.09 g/mol |
| CAS Number | 833486-94-5 |
| Melting Point | 171°C |
Antiparasitic Activity
Research indicates that derivatives of pyridine compounds exhibit varying levels of antiparasitic activity. For instance, modifications in structure can lead to significant changes in efficacy against parasites. In one study, the incorporation of polar functionalities improved aqueous solubility but required careful balancing to maintain metabolic stability and activity levels .
The biological activity of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is thought to involve interactions with specific enzymes or pathways within target organisms. The presence of the nitro group is crucial for its activity, as it may participate in redox reactions that affect cellular processes.
Study on Structural Variants
A comparative study evaluated various structural analogs of this compound to determine their biological efficacy. The results showed that certain substitutions led to enhanced potency against specific parasitic strains while others diminished activity significantly . For example:
| Compound Variant | EC50 (μM) | Remarks |
|---|---|---|
| Original Compound | 0.577 | Baseline activity |
| Variant A (N-methyl) | 0.064 | Increased potency |
| Variant B (N-cyclopropyl) | 0.023 | Maintained activity |
Pharmacokinetics and Metabolism
Applications in Drug Discovery
The compound is being explored for its potential in drug development due to its ability to modify biological activity effectively. Its role as an intermediate in organic synthesis also positions it as a valuable asset in pharmaceutical research .
Q & A
Q. What are the standard synthetic routes for preparing 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves introducing the boronate ester group through Miyaura borylation (e.g., using bis(pinacolato)diboron and a palladium catalyst) followed by nitration at the 2-position. Alternatively, pre-functionalized pyridine boronic esters can undergo electrophilic nitration. Key challenges include regioselectivity control during nitration and avoiding decomposition of the boronate group under acidic conditions. Reaction optimization often requires monitoring by NMR to confirm boronate stability .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- and NMR : Essential for confirming substitution patterns and boronate integrity. The nitro group’s electron-withdrawing effect deshields adjacent protons, aiding assignment .
- X-ray crystallography : SHELXL (via OLEX2) is widely used for structural refinement. For accurate data, high-resolution crystals are necessary; twinning or disorder in the nitro or boronate groups may require iterative refinement using SHELXS .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for boron-containing species .
Q. What are the recommended storage and handling protocols for this compound?
The nitro group increases sensitivity to heat and shock, while the boronate ester is air- and moisture-sensitive. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Use flame-resistant labware and avoid contact with oxidizing agents. Safety protocols include PPE (gloves, goggles) and emergency ventilation, as outlined in hazard codes H228 (flammable solid) and H302 (harmful if swallowed) .
Advanced Research Questions
Q. How does the nitro group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, potentially accelerating transmetalation. However, it may also deactivate the boronate group or compete in side reactions (e.g., reduction under catalytic conditions). Ligand selection (e.g., SPhos or XPhos) and base optimization (KCO vs. CsCO) are critical to mitigate these effects. Contrast with non-nitrated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) reveals reduced yields unless reaction temperatures are carefully controlled .
Q. How can researchers resolve discrepancies in crystallographic data refinement for nitro-boronate compounds?
Discrepancies often arise from disorder in the nitro group or boronate ring. Strategies include:
Q. What strategies optimize reaction yields in nitro-containing boronate systems?
- Catalyst tuning : Pd(OAc) with bulky ligands (e.g., DavePhos) improves steric protection of the boronate.
- Solvent selection : Dioxane/water mixtures enhance solubility while minimizing boronate hydrolysis.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) balances reaction rate and stability. Contrast with fluorinated analogs (e.g., 3-fluoro-4-boronate pyridines) shows nitro derivatives require stricter anhydrous conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
Variations in decomposition temperatures (e.g., 150–180°C) likely stem from impurities or crystallization solvents. Thermogravimetric analysis (TGA) under inert gas provides clarity. For synthetic workflows, DSC (differential scanning calorimetry) identifies exothermic decomposition peaks, informing safe heating limits .
Methodological Tables
| Parameter | Typical Value | Analytical Method | Reference |
|---|---|---|---|
| Melting Point | 120–125°C (decomposition observed) | DSC | |
| NMR | δ 30–32 ppm (quartet, J = 140 Hz) | 400 MHz NMR in CDCl | |
| Purity (HPLC) | ≥98% | C18 column, MeOH/HO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
